molecular formula C18H22N4O5S B2889590 4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921860-32-4

4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2889590
CAS No.: 921860-32-4
M. Wt: 406.46
InChI Key: AWWCWBJMAYDYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Research has demonstrated the synthesis of similar 1,3,4-oxadiazole bearing compounds, highlighting their biological significance. These compounds, including variants of 4-(piperidin-1-ylsulfonyl)benzamide, are synthesized through multi-step processes involving reactions with benzenesulfonyl chloride, ethyl isonipecotate, and other compounds. The structures of these synthesized compounds are elucidated using techniques like 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).

  • Crystal Structure and Hirshfeld Surface Analysis : Studies on similar compounds have involved crystal structure analyses using single crystal X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the molecular structure and intermolecular interactions, which are crucial for understanding the compound's properties (Kumara et al., 2017).

Biological and Pharmacological Properties

  • Antimicrobial Activity : Certain derivatives of 1,3,4-oxadiazole, closely related to the specified compound, have been screened for antimicrobial properties. They demonstrate moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating potential for therapeutic applications (Khalid et al., 2016).

  • Enzyme Inhibition and Potential in Alzheimer's Treatment : Derivatives of 1,3,4-oxadiazole have been evaluated for their inhibitory activity against enzymes like butyrylcholinesterase and acetylcholinesterase. These findings suggest potential therapeutic applications in conditions like Alzheimer’s disease (Khalid et al., 2016).

  • Antiproliferative Properties and Tubulin Inhibition : Some compounds from this chemical class, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have demonstrated antiproliferative properties by acting as tubulin inhibitors. This suggests potential applications in cancer research (Krasavin et al., 2014).

  • Herbicidal Activities : Research has also explored the use of 1,3,4-oxadiazole derivatives in agriculture, particularly as herbicides. These compounds have shown promising herbicidal activities against various plant species, indicating their utility in crop protection (Bao, 2008).

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c23-16(19-18-21-20-17(27-18)15-5-4-12-26-15)13-6-8-14(9-7-13)28(24,25)22-10-2-1-3-11-22/h6-9,15H,1-5,10-12H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCWBJMAYDYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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